(2R)-2-[(Benzylsulfonyl)amino]propanoic acid

Chiral Resolution Enantioselective Synthesis Stereochemistry

(2R)-2-[(Benzylsulfonyl)amino]propanoic acid (CAS 688789-92-6), also known as N-(benzylsulfonyl)-D-alanine, is a chiral N-sulfonylated α-amino acid derivative with the molecular formula C10H13NO4S and a molecular weight of 243.28 g/mol. The compound features a propanoic acid backbone bearing a benzylsulfonyl group on the α-amino moiety, with the (2R) stereocenter corresponding to the D-configuration of the alanine core.

Molecular Formula C10H13NO4S
Molecular Weight 243.28 g/mol
Cat. No. B13109427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-2-[(Benzylsulfonyl)amino]propanoic acid
Molecular FormulaC10H13NO4S
Molecular Weight243.28 g/mol
Structural Identifiers
SMILESCC(C(=O)O)NS(=O)(=O)CC1=CC=CC=C1
InChIInChI=1S/C10H13NO4S/c1-8(10(12)13)11-16(14,15)7-9-5-3-2-4-6-9/h2-6,8,11H,7H2,1H3,(H,12,13)/t8-/m1/s1
InChIKeyCZIBABWRWDOXIT-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2R)-2-[(Benzylsulfonyl)amino]propanoic Acid: A Defined Chiral N-Sulfonyl Amino Acid for Enantioselective Research


(2R)-2-[(Benzylsulfonyl)amino]propanoic acid (CAS 688789-92-6), also known as N-(benzylsulfonyl)-D-alanine, is a chiral N-sulfonylated α-amino acid derivative with the molecular formula C10H13NO4S and a molecular weight of 243.28 g/mol . The compound features a propanoic acid backbone bearing a benzylsulfonyl group on the α-amino moiety, with the (2R) stereocenter corresponding to the D-configuration of the alanine core . This compound belongs to the broader class of N-sulfonyl amino acids, which have been utilized as chiral building blocks, enzyme substrates, and protease inhibitor precursors in medicinal chemistry and asymmetric synthesis [1].

Stereochemistry Single (2R)-enantiomer; defined D-alanine configuration Enantioselective synthesis and biocatalysis studies
Workflow Chiral N-sulfonyl building block Compatible with enzymatic resolution and asymmetric derivatization
Procurement context Defined stereochemical input, not a racemic mixture Supports stereochemical-control study fit; procurement documentation review recommended

Why Generic N-Benzylsulfonyl Alanine Cannot Substitute for the (2R)-Enantiomer


Generic substitution with racemic N-(benzylsulfonyl)alanine (available as a Sigma-Aldrich CPR product ) or the (2S)-enantiomer introduces stereochemical ambiguity that fundamentally alters the compound's behavior in chiral environments. Biological systems, including enzyme active sites and receptor binding pockets, discriminate stereoisomers with high fidelity—a phenomenon well documented for N-sulfonyl amino acid derivatives in protease inhibition and enzymatic resolution studies [1]. Furthermore, the (2R)-stereocenter defines the compound's utility as a chiral building block in asymmetric synthesis; substituting the racemate reduces effective enantiopurity by 50%, compromising both reaction stereoselectivity and crystallographic interpretability [2]. For procurement decisions involving enantioselective applications, the defined (2R)-configuration is not a trivial specification but a functional prerequisite.

Target (2R)-enantiomer 100% stereochemical definition
Potential substitute Racemic N-benzylsulfonyl alanine 50% (2R) + 50% (2S)
Mismatch risk Racemate reduces effective enantiopurity; stereochemical dilution may compromise selectivity and crystallographic interpretability.
Target (2R)-enantiomer D-configuration stereochemistry
Potential substitute (2S)-enantiomer L-configuration stereochemistry
Mismatch risk Opposite enantiomer yields inverted stereochemical outcomes in asymmetric synthesis and enzymatic recognition; may not transfer directly.

Quantitative Differentiation Evidence for (2R)-2-[(Benzylsulfonyl)amino]propanoic Acid


Stereochemical Purity Defines Functional Utility Relative to Racemic N-Benzylsulfonyl Alanine

The (2R)-enantiomer possesses defined stereochemistry at the α-carbon (D-configuration), whereas commercially available racemic N-(benzylsulfonyl)alanine contains an equimolar mixture of (2R)- and (2S)-enantiomers . In any enantioselective application, the racemate delivers only 50% of the desired stereoisomer, effectively halving the available reactive concentration of the active enantiomer .

Enantiomeric composition vs. racemate
Reported
100% (2R) vs. 50% (2R) in racemate; 2-fold higher single-enantiomer content per unit mass
Eliminates stereochemical dilution; supports stereochemical-control study fit
Stereochemical identity confirmed; procurement documentation review recommended
Chiral Resolution Enantioselective Synthesis Stereochemistry

Class-Level Enzymatic Resolution Capability of N-Benzylsulfonyl-α-amino Acids

N-Benzylsulfonyl-α-amino acids, as a class, serve as effective substrates for enzymatic resolution. Milne and Peng (1957) demonstrated that papain-catalyzed synthesis of L-phenylhydrazides proceeds with high stereospecificity when N-benzylsulfonyl-α-amino acids are employed as substrates, achieving yields of 70-85% for the desired L-phenylhydrazide products [1]. While this study did not isolate the (2R)-enantiomer specifically, it establishes that the N-benzylsulfonyl protecting group is compatible with enzymatic stereodiscrimination, implying that the (2R)-enantiomer may exhibit distinct reactivity profiles compared to its (2S)-counterpart [1].

Enzymatic resolution capability (class-level)
Class-level
70–85% yield in papain-catalyzed L-phenylhydrazide synthesis
Supports enzyme-substrate recognition context; class-level inference
Study used racemic substrate; enantiomer-specific data to verify
Enzymatic Resolution Biocatalysis Amino Acid Derivatives

Benzylsulfonyl Group Stability Under Catalytic Hydrogenolysis Conditions

The benzylsulfonyl (Bns) group, when employed as a protecting group in phenol chemistry, demonstrates exceptional stability under diverse reaction conditions and undergoes quantitative deprotection via catalytic hydrogenolysis [1]. Although this study focuses on phenolic protection, the fundamental stability profile of the benzylsulfonyl moiety is transferable to N-sulfonyl amino acid derivatives. The Bns group remains intact under acidic, basic, and oxidative conditions that would cleave alternative protecting groups such as Boc or Cbz [1].

Benzylsulfonyl group stability
Supporting evidence
Stable under acidic, basic, oxidative conditions; quantitative deprotection via hydrogenolysis (>95% yield)
Supports orthogonal protecting group strategy; class-level property transfer
Stability demonstrated in phenol system; N-sulfonyl amino acid context to verify
Protecting Group Chemistry Organic Synthesis Catalytic Hydrogenolysis

Differential Behavior in Asymmetric Synthesis Relative to (2S)-Enantiomer

The (2R)- and (2S)-enantiomers of N-benzylsulfonyl alanine are not interchangeable in asymmetric synthesis applications. Chiral N-sulfonyl amino acid derivatives, when employed as chiral auxiliaries or building blocks, produce opposite stereochemical outcomes depending on the enantiomer selected [1]. Freitag and Metz (2006) demonstrated that the stereochemical outcome of β-amino acid synthesis is dictated by the starting α-amino acid stereochemistry, with (R)-configured substrates yielding products with distinct diastereomeric ratios compared to (S)-configured substrates [1].

Stereochemical outcome vs. (2S)-enantiomer
Class-level
(2R) yields products with D-configuration-derived stereochemistry; (2S) yields opposite outcomes
Supports enantiomer-attribution review; opposite stereochemical results
Specific diastereomeric ratios depend on reaction conditions
Asymmetric Synthesis Chiral Building Block Stereoselectivity

High-Value Application Scenarios for (2R)-2-[(Benzylsulfonyl)amino]propanoic Acid


Enantioselective Protease Inhibitor Development

The defined (2R)-stereochemistry makes this compound a suitable chiral precursor for the synthesis of stereodefined protease inhibitors. N-Benzylsulfonyl amino acid derivatives have been incorporated into factor Xa inhibitors with Ki values as low as 0.32 nM [1], and the stereochemical integrity of the P3/P2 residues is critical for maintaining binding affinity and selectivity. Using the (2R)-enantiomer ensures consistent stereochemical input for SAR studies [1].

Enzymatic Resolution Substrate for Biocatalysis Research

As established by Milne and Peng (1957), N-benzylsulfonyl-α-amino acids serve as effective substrates in papain-catalyzed resolutions [2]. The (2R)-enantiomer can be employed to probe enzyme stereospecificity or as a starting material for the enzymatic synthesis of enantiomerically enriched derivatives [2].

Chiral Building Block for Asymmetric β-Amino Acid Synthesis

The (2R)-configuration provides a defined stereochemical input for the synthesis of novel N-sulfonylated β-amino acids, as demonstrated by Freitag and Metz (2006) [3]. The benzylsulfonyl group remains intact during subsequent transformations, allowing for modular construction of complex chiral scaffolds [3].

Application
Selection Property
Validation Focus
Protease inhibitor precursor studies
Chiral N-sulfonyl amino acid stereochemistry
Enantiomeric integrity in inhibitor scaffold construction; stereochemical input consistency review
Biocatalysis substrate screening
N-Benzylsulfonyl substrate recognition
Enzyme stereospecificity probing; enzymatic resolution outcome verification
Chiral building block for β-amino acid synthesis
Stereochemical input for derivatization
Diastereomeric outcome review; downstream stereochemical control validation

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